molecular formula C7H5ClO3 B1314629 2,3-dihydroxybenzoyl Chloride CAS No. 66168-85-2

2,3-dihydroxybenzoyl Chloride

Cat. No. B1314629
CAS RN: 66168-85-2
M. Wt: 172.56 g/mol
InChI Key: PRPHBHAREGILHM-UHFFFAOYSA-N
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Description

2,3-Dihydroxybenzoyl Chloride, also known as Benzoyl chloride, 2,3-dihydroxy- (9CI), is a chemical compound with the molecular formula C7H5ClO3 . It is a derivative of hydroxybenzoic acid, which is a type of phenolic acid .


Molecular Structure Analysis

The molecular structure of 2,3-dihydroxybenzoyl Chloride consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The molar mass of the compound is 172.57 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydroxybenzoyl Chloride include a molecular formula of C7H5ClO3 and a molar mass of 172.57 .

Scientific Research Applications

1. Actinides Sequestering Agents

2,3-Dihydroxybenzoyl Chloride is instrumental in synthesizing sequestering agents for actinides. Weitl, Raymond, Smith, and Howard (1978) developed a new method for 2,3-dihydroxybenzamidation of azaalkanes, leading to the creation of compounds that act as selective actinide-ion sequestering agents. This innovation is significant for managing radioactive elements, as indicated by the high formation constant for Pu(IV) with one of these compounds (Weitl et al., 1978).

2. Synthesis of Organic Compounds

2,3-Dihydroxybenzoyl Chloride plays a crucial role in the synthesis of various organic compounds. For instance, Lisiak and Młochowski (2009) demonstrated its application in creating 2-substituted 3-hydroxybenzo[b]selenophenes, which are important in the synthesis of benzisoselenazol-3(2H)-ones (Lisiak & Młochowski, 2009).

3. Annulative Coupling in Organic Chemistry

The compound is also pivotal in annulative coupling processes in organic chemistry. Nagata et al. (2014) reported its use in the annulative coupling of 2-arylbenzoyl chlorides with alkynes, which aids in the efficient synthesis of phenanthrene derivatives, crucial for various chemical syntheses (Nagata et al., 2014).

4. Photocatalytic Applications

2,3-Dihydroxybenzoyl Chloride is used in photocatalytic processes as well. Lun̆ák, Sedlák, and Lederer (1987) investigated its role in the methylene-blue-sensitized hydroxylation of 2-hydroxybenzoic acid, highlighting its importance in photocatalytic reactions (Lun̆ák et al., 1987).

5. Biological and Pharmaceutical Research

In biological and pharmaceutical research, 2,3-Dihydroxybenzoyl Chloride has been used in studies involving human erythrocytes. Minami, Price, and Cutler (1992) used it to investigate the displacement of chloride from binding sites on band 3 anion transport protein in human erythrocytes, shedding light on its potential in biomedical research (Minami et al., 1992).

6. Development of Photovoltaic Devices

Stylianakis et al. (2012) explored the use of 2,3-dihydroxybenzoyl Chloride derivatives in the development of photovoltaic devices. They covalently linked it to graphene oxide, demonstrating its potential in enhancing the performance of organic bulk heterojunction photovoltaic devices (Stylianakis et al., 2012).

7. Catalysis Research

2,3-Dihydroxybenzoyl Chloride is also relevant in catalysis research. For example, Gorodetsky et al. (2004) used it in the synthesis of nucleophilic carbenes, which are key intermediates in various catalytic processes (Gorodetsky et al., 2004).

Future Directions

While specific future directions for 2,3-dihydroxybenzoyl Chloride are not available, hydroxybenzoic acids, including 2,3-dihydroxybenzoic acid, have been studied for their potential health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . This suggests potential future research directions in these areas.

properties

IUPAC Name

2,3-dihydroxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-7(11)4-2-1-3-5(9)6(4)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPHBHAREGILHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473056
Record name BENZOYL CHLORIDE, 2,3-DIHYDROXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydroxybenzoyl Chloride

CAS RN

66168-85-2
Record name BENZOYL CHLORIDE, 2,3-DIHYDROXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
FL Weitl, KN Raymond - Journal of the American Chemical …, 1979 - ACS Publications
Two new types of sequestering agents for ferric ion have been prepared. Both are tris (2, 3-dihydroxybenzoyl)(DHB) derivatives of triamines and are patterned after the microbial iron …
Number of citations: 135 pubs.acs.org
EJ Corey, S Bhattacharyya - Tetrahedron Letters, 1977 - Elsevier
The microbial natural product enterobactin (2 192 binds ferric ion avidly (Kform f10 30 at pH 7.5) to form the unusual macro-bridged hexacoordinate trianion 2. These substances are …
Number of citations: 81 www.sciencedirect.com
RJ Bergeron, JS McManis - Handbook of Microbial Iron Chelates …, 2017 - taylorfrancis.com
The mechanism by which bacteria process catecholamide siderophore iron complexes, recent discoveries regarding parabactin, agrobactin, and vibriobactin inhibition of tumor cell …
Number of citations: 28 www.taylorfrancis.com
CT Walsh, J Liu, F Rusnak, M Sakaitani - Chemical Reviews, 1990 - ACS Publications
The shikimic acid pathway is used by microorganisms to biosynthesize the aromatic amino acids phenyl-alanine, tryptophan, and tyrosine, folate coenzymes, vitamins such as the …
Number of citations: 271 pubs.acs.org
RJ Bergeron - Chemical Reviews, 1984 - ACS Publications
Except for perhaps the lactobacilli, life without iron is essentially unknown. 1 It is not surprising that a metal which composes 5% of the earth’s crust and can serve as both an electron …
Number of citations: 111 pubs.acs.org
CJ Gramer, KN Raymond - Organic Letters, 2001 - ACS Publications
2,3-Dihydroxyterephthalamides have been synthesized through a route that avoids the protection and deprotection of the phenol groups. The procedure allows for symmetric and …
Number of citations: 28 pubs.acs.org
I Duttagupta, KC Ghosh, S Sinha - Studies in Natural Products Chemistry, 2016 - Elsevier
Progress in the subject of peptides and amino acids has enabled us to think beyond the standard 20 proteinogenic amino acids, the majority of which belong to a certain class of peptide …
Number of citations: 7 www.sciencedirect.com
KN Raymond, G Müller, BF Matzanke - Structural Chemistry, 1984 - Springer
In 1911, two scientists discovered that all mycobacteria needed an" essential substance" that was vital to their growth 1~. Almost forty years later the growth factor was isolated by the …
Number of citations: 619 link.springer.com
AG Holkar - 1991 - lib.unipune.ac.in
2.1 INTRODUCTION: 2.1. 1 Background: The role of the proximity aryl group to carbocation moiety in directing the cyclization of azomethine ylides into aziridines (Chapter 1, Section B) …
Number of citations: 2 lib.unipune.ac.in

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